2,6-Dichlorobenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
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Overview
Description
2,6-Dichlorobenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is a chemical compound with the molecular formula C16H11Cl2N5O. It is known for its unique structure, which includes a dichlorobenzaldehyde moiety and a triazinyl hydrazone group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichlorobenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone typically involves the reaction of 2,6-dichlorobenzaldehyde with 5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl hydrazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of efficient purification techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorobenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dichlorobenzaldehyde moiety can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzaldehyde derivatives .
Scientific Research Applications
2,6-Dichlorobenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 2,6-Dichlorobenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichlorobenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone
- 2,6-Dichlorobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
- 2,4-Dichlorobenzaldehyde (3,5-dihydroxy-1,2,4-triazin-6-yl)hydrazone
Uniqueness
2,6-Dichlorobenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dichlorobenzaldehyde moiety with a triazinyl hydrazone group sets it apart from other similar compounds, making it valuable for various research applications .
Properties
Molecular Formula |
C16H11Cl2N5O |
---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
3-[(2E)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-6-phenyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H11Cl2N5O/c17-12-7-4-8-13(18)11(12)9-19-22-16-20-15(24)14(21-23-16)10-5-2-1-3-6-10/h1-9H,(H2,20,22,23,24)/b19-9+ |
InChI Key |
ALAICRABIBNBPB-DJKKODMXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(NC2=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(NC2=O)NN=CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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